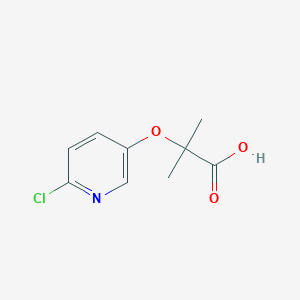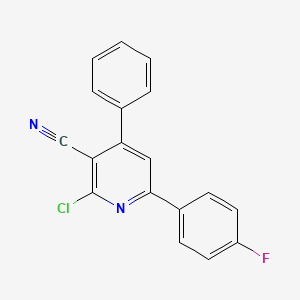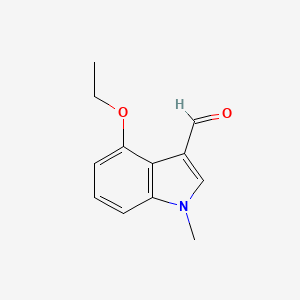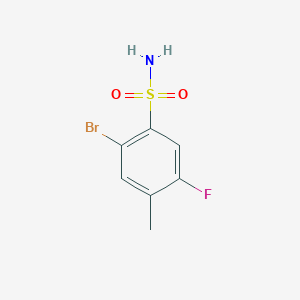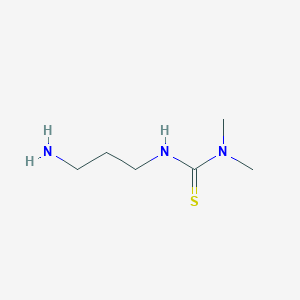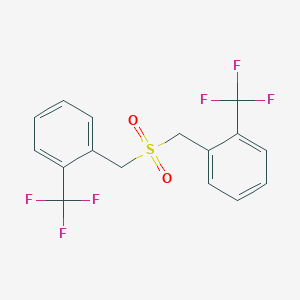
2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) is an organic compound with the molecular formula C16H12F6O2S. It is characterized by the presence of two trifluoromethyl groups attached to benzene rings, which are linked by a sulfonylbis(methylene) bridge. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) typically involves the reaction of trifluoromethylbenzene derivatives with sulfonylbis(methylene) reagents. One common method includes the use of trifluoromethylbenzene and sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted trifluoromethylbenzene compounds .
科学的研究の応用
2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) involves its interaction with molecular targets through its trifluoromethyl and sulfonyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include radical formation and nucleophilic substitution .
類似化合物との比較
Similar Compounds
2,2’-Bis(trifluoromethyl)benzidine: This compound has similar trifluoromethyl groups but differs in its overall structure and reactivity.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Another compound with trifluoromethyl groups, used in the synthesis of high-performance polymers.
Uniqueness
2,2’-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) is unique due to its sulfonylbis(methylene) bridge, which imparts distinct chemical properties and reactivity compared to other trifluoromethylbenzene derivatives .
特性
分子式 |
C16H12F6O2S |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
1-(trifluoromethyl)-2-[[2-(trifluoromethyl)phenyl]methylsulfonylmethyl]benzene |
InChI |
InChI=1S/C16H12F6O2S/c17-15(18,19)13-7-3-1-5-11(13)9-25(23,24)10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2 |
InChIキー |
FHVWLCMYYWTQLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=CC=C2C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098228.png)

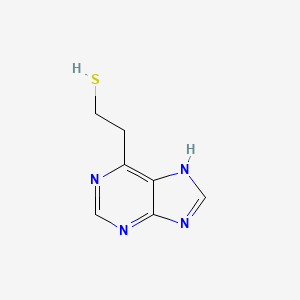
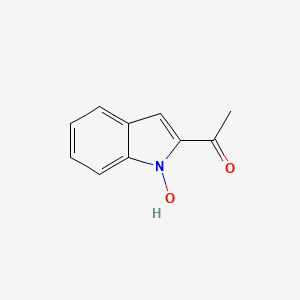

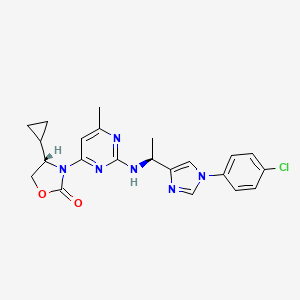
![[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13098245.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)
